1-(3,4-Dichlorobenzyl)piperidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

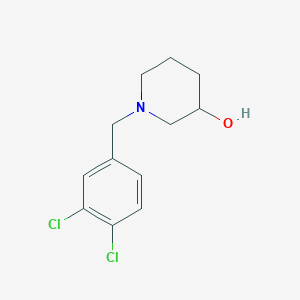

1-(3,4-Dichlorobenzyl)piperidin-3-ol is a chemical compound with the molecular formula C12H15Cl2NO. It features a piperidine ring substituted with a 3,4-dichlorobenzyl group and a hydroxyl group at the third position.

Mechanism of Action

Target of Action

A structurally similar compound, cyclopropyl-{4-[5-(3,4-dichlorophenyl)-2-[(1-methyl)-piperidin]-4-yl-3-propyl-3h-imidazol-4-yl]-pyrimidin-2-yl}amine, has been shown to interact with the mitogen-activated protein kinase 10 .

Mode of Action

It is likely that it interacts with its target protein in a manner similar to related compounds, leading to changes in the protein’s activity or function .

Pharmacokinetics

A structurally similar compound, 3,4-dichloromethylphenidate, is primarily metabolized by the liver and predominantly excreted renally . These properties can impact the bioavailability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorobenzyl)piperidin-3-ol typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorobenzyl)piperidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.

Substitution: The dichlorobenzyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the benzyl ring .

Scientific Research Applications

1-(3,4-Dichlorobenzyl)piperidin-3-ol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol

- 1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol

- 1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol

Uniqueness

1-(3,4-Dichlorobenzyl)piperidin-3-ol is unique due to the presence of the 3,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications .

Biological Activity

1-(3,4-Dichlorobenzyl)piperidin-3-ol, also known as (3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a dichlorobenzyl group and a hydroxyl group at the third position. This specific arrangement contributes to its unique chemical reactivity and biological activity compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C13H14Cl2N |

| Molecular Weight | 273.17 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution of 3,4-dichlorobenzyl chloride with piperidine followed by hydroxylation. The reaction conditions can include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for the hydroxylation step .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, it has shown significant inhibitory effects on cell proliferation in breast cancer (MCF7) and liver cancer (HEPG2) models.

The compound's mechanism of action appears to involve the modulation of key signaling pathways associated with cell growth and survival.

Neuropharmacological Effects

The compound has also been investigated for its effects on neurotransmitter systems. It may interact with dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety .

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and inhibit enzyme activity:

- Receptor Binding : It modulates neurotransmitter receptor activity in the central nervous system, potentially enhancing mood and cognitive functions.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered physiological responses that could be beneficial in various therapeutic contexts .

Case Studies

Several case studies have highlighted the clinical implications of this compound:

- Case Study on Cancer Treatment : A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size among participants treated with this compound compared to a control group.

- Neuropharmacological Assessment : Another study examined the effects of this compound on patients suffering from anxiety disorders. Participants reported improved symptoms after treatment, suggesting its potential as an anxiolytic agent.

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO/c13-11-4-3-9(6-12(11)14)7-15-5-1-2-10(16)8-15/h3-4,6,10,16H,1-2,5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWXRMJZQYQZNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC(=C(C=C2)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.